Galanthamine N-Oxide
Overview
Description
Galanthamine N-Oxide is an alkaloid obtained from the bulbs of Zephyranthes concolor . It is a prominent inhibitor of substrate accommodation in the active site of the Torpedo californica AChE (TcAChE), hAChE, and hBChE enzymes .
Synthesis Analysis
Galanthamine is a centrally acting, selective, reversible, and competitive acetylcholinesterase (AChE) inhibitor . Due to the scarce supplies from threatened botanical sources and the high cost of its isolation from daffodils, several total syntheses have been reported to produce this drug . The review summarizes the current state of the art concerning the chemistry and biology of galanthamine .Molecular Structure Analysis
The molecular structure of Galanthamine N-Oxide is C17H21NO4 . More detailed information about its structure can be found on the PubChem database .Chemical Reactions Analysis
Galanthamine N-Oxide is an oxidized alkaloid . It inhibits electric eel acetylcholinesterase (AChE) with an EC50 of 26.2 μM . More detailed information about its chemical reactions can be found in the referenced papers .Physical And Chemical Properties Analysis
The physical and chemical properties of Galanthamine N-Oxide can be found on the PubChem database . More detailed information about its properties can be found in the referenced papers .Scientific Research Applications
- Specific Scientific Field : Neuroscience
- Summary of the Application : Galanthamine is used in the treatment of Alzheimer’s disease, poliomyelitis, and other neurological diseases . It’s a long-acting, selective, reversible, and competitive acetylcholinesterase inhibitor .
- Results or Outcomes : Galanthamine has been found to have significant neuroprotective effects . It’s currently being extracted from various plants for the treatment of Alzheimer’s disease .
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Neuroprotection : Galanthamine N-Oxide has been found to decrease cell death induced by cobalt chloride in SH-SY5Y neuroblastoma cells when used at a concentration of 6.25 µM . This suggests potential applications in neuroprotection and the treatment of neurodegenerative disorders.
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Acetylcholinesterase Inhibition : Galanthamine N-Oxide is an inhibitor of Acetylcholinesterase (AChE) in vitro . AChE is an enzyme that breaks down acetylcholine, a key neurotransmitter in the brain that is involved in memory and learning. By inhibiting AChE, Galanthamine N-Oxide could potentially enhance cognitive function, making it a potential treatment for disorders like Alzheimer’s disease.
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Nicotinic Acetylcholine Receptor Potentiation : Galanthamine N-Oxide is a metabolite of Galanthamine, which is known to potentiate Nicotinic Acetylcholine Receptors (nAChR) . These receptors play a crucial role in the nervous system, and their potentiation could have various therapeutic applications.
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Phytochemical Production : Galanthamine N-Oxide is found in various plants, including Lycoris sanguinea . It’s an active metabolite of the acetylcholinesterase (AChE) inhibitor and nicotinic acetylcholine receptor (nAChR) potentiator galantamine . This suggests potential applications in phytochemical production and plant biotechnology .
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In Vitro Biosynthesis : Due to the increased demand for galanthamine and the limited availability of plant sources, in vitro culture of galanthamine-producing species has attracted the attention of researchers as an alternative approach for its sustainable production . This could potentially apply to Galanthamine N-Oxide as well.
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Neuroblastoma Treatment : Galanthamine N-Oxide decreases cell death induced by cobalt chloride in SH-SY5Y neuroblastoma cells when used at a concentration of 6.25 µM . This suggests potential applications in the treatment of neuroblastoma, a type of cancer that develops from immature nerve cells.
Safety And Hazards
properties
IUPAC Name |
(1S,12S,14R)-9-methoxy-4-methyl-4-oxido-11-oxa-4-azoniatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-18(20)8-7-17-6-5-12(19)9-14(17)22-16-13(21-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14-,17-,18?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LROQBKNDGTWXET-FVWDGWMTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40173681 | |
Record name | Galanthamine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40173681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Galanthamine N-Oxide | |
CAS RN |
199014-26-1, 134332-50-6 | |
Record name | Galanthamine N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199014261 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Galanthamine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40173681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4aS-(4aalpha, 6beta, 8aR*)]-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro [3a,3,2,-ef][2]benzazepin-6-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GALANTAMINE N-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6AF61T5WO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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